3-Bodipy-octanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

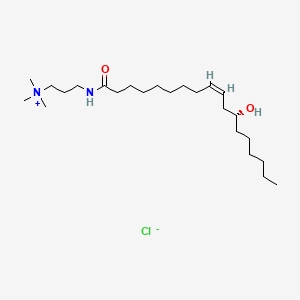

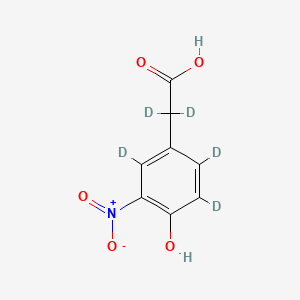

3-Bodipy-octanoic Acid is a derivative of boron-dipyrromethene (BODIPY), a class of organic dyes known for their unique properties . It contains a total of 53 bonds, including 28 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 4 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 2 nine-membered rings, 1 twelve-membered ring, and 1 carboxylic acid .

Synthesis Analysis

The synthesis of BODIPY derivatives, including 3-Bodipy-octanoic Acid, involves reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride . The synthesis process is complex due to the instability of the usual dipyrromethene precursor .Molecular Structure Analysis

The molecular structure of 3-Bodipy-octanoic Acid is characterized by a boron difluoride group BF2 joined to a dipyrromethene group . The structure analysis of BODIPY derivatives is important for understanding their aggregation influence on photophysical properties .Chemical Reactions Analysis

BODIPY derivatives, including 3-Bodipy-octanoic Acid, have been extensively studied for their chemical reactions. Most investigations focus on the singlet excited state of BODIPY, such as fluorescence . The study of the triplet excited state of BODIPY is an emerging area .Physical And Chemical Properties Analysis

BODIPY dyes, including 3-Bodipy-octanoic Acid, are known for their high molar absorptivity, tunable absorption and emission energies, and high fluorescence quantum yields . They also exhibit excellent photostability .Aplicaciones Científicas De Investigación

Photocatalytic Oxidation

BODIPY-based Metal-Organic Frameworks (MOFs) have been used for high-efficiency photocatalytic oxidation of sulfides or arylboronic acids . This process is crucial for efficient photocatalytic oxidation of organic reactions .

Solar Energy Conversion

BODIPY dyes have been tailored for solar energy conversion . They have strong and tunable absorption in the visible region, high thermal and photo-stability, and exceptional fluorescence quantum yields .

Photoredox Catalysis

BODIPY dyes have been used as triplet photosensitizers in photoredox catalysis . This process involves the use of light to activate a redox reaction.

Photodynamic Therapy

BODIPY dyes have also been used as triplet photosensitizers in photodynamic therapy . This is a type of therapy that uses light to activate a photosensitizing agent, which then produces a form of oxygen that kills nearby cells .

Chemical/Bio-Sensors

BODIPY dyes have been used in the development of chemical and bio-sensors . These sensors can detect specific chemical or biological substances.

Cellular Imaging Agents

BODIPY dyes have been used as cellular imaging agents . They can be used to visualize and study the structures and functions of cells.

Organic Photovoltaics

BODIPY dyes have been used as solar energy conversion agents in organic photovoltaics . This involves the conversion of light into electricity using organic materials.

Cancer Treatment

Substances based on BODIPY have been developed that accumulate specifically in cancer cells and cause lethal effects when triggered by light . This is a promising approach for targeted cancer treatment.

Safety and Hazards

While specific safety and hazard information for 3-Bodipy-octanoic Acid was not found, it’s important to note that chemicals in this class should be handled with care. For example, octanoic acid, a related compound, is known to cause severe skin burns and eye damage and may cause respiratory irritation .

Direcciones Futuras

BODIPY-based molecules, including 3-Bodipy-octanoic Acid, have emerged as candidates for cancer treatments and disease detection . Their unique photophysical characteristics make them a fascinating platform for drug development . Future research will likely focus on the design of BODIPY dyes and their derivatives with properties suitable for various applications .

Mecanismo De Acción

Target of Action

Bodipy derivatives, including 3-bodipy-octanoic acid, are known for their rich photophysical properties, stability, and ease of functionalization . They have been employed in various studies due to their advantages such as versatility, ease of synthesis, high absorptivity, high fluorescence quantum yields, negligible triplet-state formation, narrow and high emission peaks, good solubility, absorbance/emission in the visible range, and nanosecond fluorescence lifetime .

Mode of Action

Bodipy derivatives are known to exhibit strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . This property enables them to be used as fluorescent probes in various applications .

Biochemical Pathways

Bodipy derivatives have been used in various applications due to their unique properties, including their use as probes in applications like imaging and sensing .

Pharmacokinetics

Bodipy derivatives are known for their strong fluorescence and supreme photostability , which could potentially impact their bioavailability.

Result of Action

Bodipy-based molecules have emerged as candidates for cancer treatments , indicating that they may have significant effects at the molecular and cellular level.

Action Environment

The presence of carbohydrate units in bodipy-carbohydrate systems has been noted to confer unique structural and biological features, besides enhancing water solubility and polarity .

Propiedades

IUPAC Name |

8-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BF2N2O2/c1-14-12-15(2)23-18(14)13-17-11-10-16(24(17)20(23,21)22)8-6-4-3-5-7-9-19(25)26/h10-13H,3-9H2,1-2H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAAMNGEKHACCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCCCCCCC(=O)O)C)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BF2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747205 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bodipy-octanoic Acid | |

CAS RN |

1123637-28-4 |

Source

|

| Record name | (8-{2-[(3,5-Dimethyl-1H-pyrrol-2-yl-kappaN)methylidene]-2H-pyrrol-5-yl-kappaN}octanoato)(difluoro)boron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentaneethanol, 2-hydroxy--ba--(methoxymethoxy)-, [1-alpha-(R*),2-alpha-]- (9CI)](/img/no-structure.png)

![(E)-but-2-enedioic acid;[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate](/img/structure/B588919.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)